molecular formula C10H13ClFNO2S B7575587 N-[(2-chloro-4-fluorophenyl)methyl]-2-methylsulfonylethanamine

N-[(2-chloro-4-fluorophenyl)methyl]-2-methylsulfonylethanamine

Cat. No. B7575587
M. Wt: 265.73 g/mol
InChI Key: HPOIUYLMXQQMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chloro-4-fluorophenyl)methyl]-2-methylsulfonylethanamine, commonly known as 'CFMS', is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). This compound has gained significant attention among researchers due to its potential therapeutic applications in various neurological disorders.

Mechanism of Action

CFMS exerts its pharmacological effects by selectively inhibiting the reuptake of serotonin by SERT. This leads to an increase in serotonin levels in the synaptic cleft, which enhances serotonin neurotransmission. The increased serotonin levels are believed to alleviate the symptoms of depression, anxiety, and OCD.
Biochemical and Physiological Effects:
CFMS has been shown to increase the extracellular levels of serotonin in the brain, which leads to an enhancement of serotonin neurotransmission. The increased serotonin levels are believed to alleviate the symptoms of depression, anxiety, and OCD. CFMS has also been shown to have a low affinity for other neurotransmitter transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Advantages and Limitations for Lab Experiments

One of the major advantages of CFMS is its high selectivity for SERT, which makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of CFMS is its poor water solubility, which can make it difficult to administer in vivo. Additionally, CFMS has a relatively short half-life, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for CFMS research. One potential area of research is the development of more water-soluble analogs of CFMS that can be administered more easily in vivo. Another area of research is the investigation of the potential therapeutic applications of CFMS in other neurological disorders, such as bipolar disorder and schizophrenia. Additionally, further studies are needed to elucidate the long-term effects of CFMS on serotonin neurotransmission and its potential for abuse.

Synthesis Methods

The synthesis of CFMS involves the reaction of 2-chloro-4-fluorobenzaldehyde with 2-(methylsulfonyl)ethylamine in the presence of a reducing agent. The resulting product is then purified using standard techniques, such as column chromatography or recrystallization.

Scientific Research Applications

CFMS has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD). Several studies have reported that CFMS exhibits strong inhibitory activity against the serotonin transporter (SERT), which is responsible for the reuptake of serotonin in the brain. The inhibition of SERT leads to an increase in serotonin levels in the synaptic cleft, which in turn, enhances serotonin neurotransmission.

properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-methylsulfonylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFNO2S/c1-16(14,15)5-4-13-7-8-2-3-9(12)6-10(8)11/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOIUYLMXQQMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNCC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-4-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.